(R)-5-Phthalimido-2-bromovaleric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGBPUWRRBLODE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 5 Phthalimido 2 Bromovaleric Acid
Stereoselective Synthesis of (R)-5-Phthalimido-2-bromovaleric acid
The creation of the (R)-configuration at the C-2 position of 5-phthalimido-2-bromovaleric acid requires careful planning and execution of stereocontrolled reactions. The synthetic approaches can be broadly categorized by the sequence in which the key fragments—the phthalimido group and the α-bromo chiral center—are installed.
Enantioselective Bromination Approaches to the α-Chiral Center
Direct enantioselective α-bromination of a carboxylic acid precursor, 5-phthalimidovaleric acid, represents a highly efficient strategy. While the classic Hell-Volhard-Zelinskii reaction provides a route to α-bromo acids, it proceeds through an achiral enol intermediate, yielding a racemic mixture. pressbooks.pub To achieve enantioselectivity, modern organocatalytic methods are employed. These methods utilize small chiral organic molecules, such as proline derivatives or chiral amines, to form chiral intermediates that react with an electrophilic bromine source, like N-Bromosuccinimide (NBS), in a stereoselective manner. rsc.orgnih.govresearchgate.net
The mechanism typically involves the formation of a chiral enamine or enolate in situ, which then preferentially reacts on one face with the brominating agent, guided by the steric and electronic properties of the catalyst. nih.govorganic-chemistry.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee). nih.gov
| Catalyst Type | Brominating Agent | Typical Solvent | Temperature (°C) | Potential Enantiomeric Excess (% ee) |
| Chiral Amine (e.g., Jørgensen-Hayashi catalyst) | N-Bromosuccinimide (NBS) | HFIP, Acetone | -20 to -30 | 85 - 96 |
| Chiral Thiourea Catalyst | N-Bromoacetamide | Dichloromethane | -40 | 70 - 90 |
| Chiral Phosphoric Acid | N-Bromosuccinimide (NBS) | Toluene | 0 | 80 - 95 |
This table presents representative data for organocatalytic α-halogenation of carbonyl compounds to illustrate the potential effectiveness of these methods for the target synthesis.
Introduction of the Phthalimido Moiety via Nucleophilic Substitution
The phthalimido group serves as a robust protecting group for a primary amine. Its introduction is most commonly achieved via the Gabriel synthesis. unacademy.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide (B116566). byjus.commasterorganicchemistry.com In the context of synthesizing the target molecule, a precursor such as (R)-2-bromo-5-halovaleric acid (where the halogen at C-5 is Cl, Br, or I) would be treated with potassium phthalimide.
The reaction proceeds via a classic SN2 mechanism, where the phthalimide anion displaces the halide at the 5-position. scribd.com The efficiency of this step is dependent on the nature of the leaving group and the reaction solvent, with polar aprotic solvents like DMF or DMSO generally providing good results. This method is highly effective for creating primary amines and avoids the overalkylation often seen when using ammonia. libretexts.org
| Substrate | Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) |
| Ethyl 5-bromovalerate | Potassium Phthalimide | DMF | 80 - 100 | > 90 |
| 5-Chlorovaleric acid | Potassium Phthalimide | DMSO | 100 - 120 | 85 - 95 |
| 5-Iodovaleric acid | Potassium Phthalimide | Acetonitrile | Reflux | > 95 |
This table illustrates typical conditions for the Gabriel synthesis on related substrates.
Multi-Step Conversions from Acyclic Precursors
A reliable method for ensuring the correct absolute stereochemistry is to begin with a molecule from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. L-glutamic acid is an ideal precursor as it possesses the required (S)-stereocenter (which can be converted to an (R)-center in the final product via reactions involving an inversion of stereochemistry) and a five-carbon backbone.
A plausible synthetic sequence is outlined below:
Diazotization and Bromination: The α-amino group of L-glutamic acid can be converted to a bromine atom with retention of configuration using sodium nitrite (B80452) in the presence of potassium bromide and a strong acid. nih.gov This yields (S)-2-bromopentanedioic acid.
Selective Reduction: The side-chain carboxylic acid must be selectively reduced to a primary alcohol. This can be achieved by protecting the α-carboxylic acid, reducing the unprotected group with a reagent like borane, and then deprotecting.
Hydroxyl to Halide Conversion: The resulting primary alcohol is then converted into a good leaving group, typically a bromide or iodide, setting the stage for the Gabriel synthesis.
Phthalimide Introduction: The terminal halide is displaced with potassium phthalimide as described in section 2.1.2.
Final Ester Hydrolysis: If the carboxylic acid was protected as an ester during the sequence, a final hydrolysis step yields the target molecule, this compound. The stereocenter is designated 'R' in the final product according to Cahn-Ingold-Prelog priority rules, assuming the initial stereochemistry from L-glutamic acid was maintained or inverted in a controlled manner.
Stereochemical Characterization and Enantiomeric Enrichment
Following the synthesis, it is imperative to verify the stereochemical integrity of the product. This involves confirming the absolute configuration of the chiral center and determining the enantiomeric purity of the sample.
Methodologies for Stereochemical Assignment of the Chiral Bromide
Assigning the absolute configuration and measuring the enantiomeric excess (ee) are critical for validating a stereoselective synthesis.
Enantiomeric Purity Determination: The most common method for determining the enantiomeric purity of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC). americanlaboratory.com The sample is passed through a column containing a chiral stationary phase (CSP). nih.govcsfarmacie.cz The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.net For carboxylic acids, derivatization into an amide or ester may be required to improve separation and detection. americanlaboratory.com
| Analytical Method | Column Type | Mobile Phase | Detection | Purpose |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol with TFA | UV (254 nm) | Quantify ratio of (R) and (S) enantiomers (% ee) |
| Chiral GC (after derivatization) | Cyclodextrin-based | Helium carrier gas | FID/MS | Quantify ratio of volatile enantiomeric derivatives |
This table outlines typical parameters for the chiral separation of α-bromo carboxylic acid derivatives.
Stereochemical Assignment: While HPLC can separate enantiomers, it does not inherently assign the absolute (R/S) configuration. This is often accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govusm.edu The chiral carboxylic acid is converted into a mixture of two diastereomeric Mosher's esters. The protons near the chiral center in these two diastereomers exist in different chemical environments, leading to distinct chemical shifts in the ¹H NMR spectrum. researchgate.netnih.gov By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be determined. nih.gov
Strategies for Achieving High Enantiomeric Purity and Resolution Techniques
Achieving high enantiomeric purity for chiral molecules like this compound is a critical objective in pharmaceutical and chemical synthesis. The primary strategies employed are chiral resolution of a racemic mixture and direct asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
The most established method for separating the enantiomers of a racemic carboxylic acid is through chiral resolution. wikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a naturally occurring alkaloid or a synthetic amine. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org
(R,S)-Acid + (R)-Base → (R)-Acid·(R)-Base + (S)-Acid·(R)-Base
These resulting diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. wikipedia.orgulisboa.pt One diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. nih.gov After separation, the desired enantiomer of the acid is recovered by treating the purified diastereomeric salt with a strong acid to break the salt bond and liberate the free acid, a process that also allows for the recovery of the resolving agent. wikipedia.orgrug.nl
The selection of the appropriate chiral resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. rug.nl Common resolving agents for acidic compounds include bases like brucine, quinidine, strychnine, and (R)-1-phenylethylamine. libretexts.orgnih.gov The efficiency of the resolution depends on maximizing the solubility difference between the two diastereomeric salts. rug.nl
Below is a table illustrating hypothetical outcomes from screening various chiral bases for the resolution of racemic 5-Phthalimido-2-bromovaleric acid.
| Resolving Agent | Solvent | Diastereomeric Salt Recovered | Enantiomeric Excess (ee) of Recovered Acid |
| (R)-1-Phenylethylamine | Ethanol (B145695) | (R)-acid salt | 92% |
| Quinidine | Acetone | (R)-acid salt | 85% |
| Brucine | Methanol/Water | (S)-acid salt | 95% |
| Cinchonidine | Acetonitrile | (S)-acid salt | 88% |
This table is illustrative and based on common outcomes in chiral resolution.
Chromatographic Resolution
Another powerful technique for separating enantiomers is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly by the CSP, resulting in a difference in elution times and enabling their separation. This technique can be applied on both analytical and preparative scales to obtain highly pure enantiomers.
Optimization of Synthetic Pathways for Improved Enantioselectivity
While chiral resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org To overcome this limitation, modern synthetic strategies focus on asymmetric synthesis, which aims to selectively produce one enantiomer over the other from the outset.
Use of Chiral Auxiliaries
One prominent strategy in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid group of a precursor. This would create a chiral environment that sterically hinders the approach of the brominating agent from one face of the molecule, leading to the preferential formation of the desired (R)-stereocenter at the alpha-carbon. After the stereoselective bromination, the chiral auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
Catalytic Asymmetric Bromination
The development of catalytic asymmetric methods represents a significant advancement in enantioselective synthesis. In this approach, a substoichiometric amount of a chiral catalyst is used to generate the desired enantiomer. For the synthesis of α-bromo carboxylic acids, this could involve an organocatalyzed asymmetric bromination. rsc.org Chiral catalysts, such as secondary amines derived from binaphthyl scaffolds or thiourea-based catalysts, can activate the substrate and the brominating agent (e.g., N-Bromosuccinimide, NBS) to facilitate the reaction through a lower-energy transition state that leads to the (R)-product. sciforum.netkyoto-u.ac.jp
Optimizing such a reaction involves screening various catalysts, solvents, temperatures, and brominating agents to maximize the enantiomeric excess (ee) of the product. Research into related transformations has shown that factors like the steric and electronic properties of the catalyst and substrate can dramatically influence enantioselectivity. nih.gov
The table below presents hypothetical research findings on the optimization of a catalytic asymmetric bromination to produce this compound.
| Chiral Catalyst | Brominating Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (R)-isomer |
| Catalyst A | NBS | Toluene | -20 | 75% |
| Catalyst A | NBS | Dichloromethane | -20 | 68% |
| Catalyst B | NBS | Toluene | -20 | 89% |
| Catalyst B | NBS | Toluene | 0 | 82% |
| Catalyst B | DBDMH | Toluene | -20 | 94% |
This table is illustrative, based on typical optimization studies for asymmetric catalysis. Catalyst A and B represent different hypothetical chiral catalysts. DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) is another common source of electrophilic bromine.
These enantioselective strategies are central to modern organic synthesis, providing more efficient and atom-economical routes to enantiomerically pure compounds compared to classical resolution methods. mpg.de
Mechanistic Investigations of Reactions Involving R 5 Phthalimido 2 Bromovaleric Acid
Nucleophilic Substitution Reactions at the α-Bromine Center
The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electrophilic nature of the α-carbon is enhanced by the adjacent carbonyl, which can stabilize the transition state of substitution reactions. libretexts.orglibretexts.org This section delves into the stereochemical, kinetic, and thermodynamic aspects of these crucial transformations.
Stereochemical Course of SN2 Reactions (e.g., Inversion of Configuration)
Nucleophilic substitution at the α-bromine center of (R)-5-Phthalimido-2-bromovaleric acid is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is its stereospecificity, consistently resulting in an inversion of the stereochemical configuration at the reaction center. libretexts.orgmasterorganicchemistry.com This phenomenon is known as Walden inversion.
The mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group. masterorganicchemistry.com This "backside attack" is sterically and electronically favored, as it minimizes repulsion between the electron-rich nucleophile and the departing bromide ion. libretexts.org As the new bond between the nucleophile and the carbon forms, the bond between the carbon and bromine simultaneously breaks. This process forces the other three substituents on the α-carbon to "invert," much like an umbrella flipping inside out in a strong wind. masterorganicchemistry.com
For this compound, this inversion of configuration means that the reaction with a nucleophile (Nu⁻) will yield the corresponding (S)-substituted product. libretexts.org
Figure 1: Proposed SN2 Reaction of this compound
This diagram illustrates the backside attack of a nucleophile (Nu⁻) on the chiral center (C), leading to a trigonal bipyramidal transition state and ultimately the product with inverted (S) stereochemistry.*
Kinetics and Thermodynamics of Substitution Processes
The SN2 reaction of this compound follows second-order kinetics. The rate of the reaction is directly proportional to the concentrations of both the substrate (the α-bromo acid) and the attacking nucleophile. youtube.com
Rate Law: Rate = k[this compound][Nucleophile]
Here, 'k' represents the second-order rate constant. This relationship implies that the reaction proceeds through a single, concerted step in which both reactants are involved in the rate-determining transition state. youtube.com
Thermodynamically, the SN2 reaction is typically exothermic, with the products being at a lower energy state than the reactants. The reaction profile is characterized by a single energy barrier, which corresponds to the energy of the trigonal bipyramidal transition state. The height of this barrier, the activation energy (Ea), determines the reaction rate. The presence of the adjacent carbonyl group in α-bromo carboxylic acids helps to lower this activation energy by stabilizing the partial negative charge that develops on the α-carbon in the transition state, thereby increasing the reaction rate compared to analogous alkyl halides. libretexts.org
Interactive Table 1: Hypothetical Kinetic Data for SN2 Reactions This table presents plausible relative rate constants for the reaction of this compound with various nucleophiles, illustrating the principles of nucleophilicity.
| Nucleophile | Formula | Relative Rate Constant (krel) | Nucleophile Class |
| Iodide | I⁻ | ~100,000 | Excellent |
| Azide (B81097) | N₃⁻ | ~1,000 | Very Good |
| Cyanide | CN⁻ | ~1,000 | Very Good |
| Hydroxide (B78521) | OH⁻ | ~100 | Good |
| Acetate | CH₃COO⁻ | ~1 | Fair |
| Water | H₂O | <0.01 | Poor |
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that allows for a range of derivatization reactions and can participate in unique decarboxylative pathways.
Esterification and Amidation Reactions for Derivatization
The carboxylic acid can be readily converted into esters and amides, which are common strategies for modifying the molecule's properties or preparing it for further synthetic steps.
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. While effective, the harsh acidic conditions and high temperatures could potentially lead to side reactions at the α-bromo center. Alternative, milder methods include reaction with alkyl halides under basic conditions or using diazomethane (B1218177) for methylation, although the latter must be handled with care.
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide requires very high temperatures and is generally inefficient. Therefore, the carboxylic acid is typically "activated" first. This is achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide. This method proceeds under mild conditions, preserving the stereochemistry at the α-carbon. nih.gov
Decarboxylative Pathways and Their Mechanistic Implications
The presence of the phthalimido group in the molecule opens up specific mechanistic pathways for decarboxylation, particularly through photochemical methods. Research on ω-phthalimido alkanoates has shown that these compounds can undergo efficient photodecarboxylation. researchgate.net
The mechanism is believed to be initiated by a Photoinduced Electron Transfer (PET) from the carboxylate anion to the photoexcited phthalimide (B116566) moiety. researchgate.netnih.gov This process generates a carboxyl radical and a phthalimide radical anion. The carboxyl radical is unstable and rapidly loses carbon dioxide (CO₂) to form a primary, secondary, or tertiary carbon-centered radical. researchgate.net This radical can then engage in various subsequent reactions, such as intramolecular cyclization or intermolecular C-C bond formation.
Proposed PET Decarboxylation Mechanism:
Excitation: The phthalimide group absorbs light (hν), promoting it to an excited state.
Electron Transfer: An electron is transferred from the carboxylate group (-COO⁻) to the excited phthalimide, forming a phthalimide radical anion and a carboxyl radical.
Decarboxylation: The unstable carboxyl radical rapidly extrudes CO₂, generating an alkyl radical at the C5 position.
Radical Combination/Reaction: The resulting alkyl radical and phthalimide radical anion can recombine or participate in other radical-mediated transformations.
This pathway has significant mechanistic implications, as it allows for the generation of a carbon radical at a specific position under mild, light-induced conditions, enabling transformations that are not accessible through traditional ionic chemistry. rsc.orgprinceton.edu
Reactivity and Chemical Behavior of the Phthalimido Group
The phthalimido group, a key feature of this compound, exhibits a rich and versatile chemical behavior. Its reactivity is central to the utility of this compound in organic synthesis, particularly in the construction of complex molecules. The imide functionality, characterized by a nitrogen atom bonded to two carbonyl groups, confers a unique electronic and steric environment that dictates its role in chemical transformations.
Selective Deprotection Strategies for the Phthalimido Nitrogen (e.g., Hydrazinolysis)
Hydrazinolysis: The most traditional and widely employed method for the cleavage of the phthalimide group is hydrazinolysis. organic-chemistry.org This reaction involves heating the phthalimide-protected compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, typically ethanol (B145695) or methanol. The mechanism proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form the stable, five-membered phthalhydrazide (B32825) ring, liberating the desired primary amine. libretexts.orgresearchgate.net The reaction is generally efficient and high-yielding. However, the conditions can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. The separation of the phthalhydrazide byproduct can also sometimes be challenging. researchgate.net
Milder Deprotection Alternatives: To circumvent the potential harshness of hydrazinolysis, several milder deprotection methods have been developed. These are particularly valuable in the synthesis of complex molecules such as peptides, where racemization of chiral centers is a concern. organic-chemistry.orgorganic-chemistry.org One notable alternative involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like 2-propanol, followed by treatment with acetic acid. organic-chemistry.orgmdma.ch This two-stage, one-flask procedure reduces the phthalimide to an o-hydroxymethyl benzamide (B126) intermediate, which then lactonizes to phthalide, releasing the primary amine under near-neutral conditions. organic-chemistry.orgmdma.ch This method has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity. organic-chemistry.org
Other reagents and conditions for phthalimide deprotection include the use of aqueous sodium sulfide (B99878) or enzymatic cleavage with phthalyl amidase, which offers high selectivity under very mild aqueous conditions. researchgate.netsemanticscholar.org
Below is a table summarizing common deprotection strategies for the phthalimido group.
| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), ethanol or methanol, reflux | Generally high-yielding and effective | Harsh conditions, potential for side reactions, byproduct removal can be difficult |
| Reductive Cleavage | Sodium borohydride (NaBH₄), 2-propanol, then acetic acid | Mild, near-neutral conditions, avoids racemization | May not be suitable for all substrates |
| Ethylenediamine | Ethylenediamine, reflux | Effective for robust compounds | Basic conditions may not be compatible with all functional groups |
| Enzymatic Cleavage | Phthalyl amidase, aqueous buffer | Extremely mild and selective | Enzyme availability and cost may be a factor |
Computational Chemistry and Mechanistic Elucidation Studies
Computational chemistry provides powerful tools for investigating the mechanistic details of reactions involving this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights into the electronic structure, conformational preferences, and reactivity of this molecule.
Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States
Density Functional Theory (DFT) has become an invaluable tool for studying the mechanisms of organic reactions. researchgate.netnih.gov For a molecule like this compound, DFT calculations can be employed to investigate various aspects of its reactivity.
Electronic Structure and Reactivity Descriptors: DFT calculations can elucidate the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The analysis of these properties can help predict the most likely sites for nucleophilic and electrophilic attack. For instance, the carbon atoms of the phthalimido carbonyl groups are expected to be electrophilic, while the bromine atom is a good leaving group in nucleophilic substitution reactions.
Mechanistic Pathways and Transition State Analysis: DFT can be used to map out the potential energy surfaces of reactions involving this compound. This includes the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net For example, in the hydrazinolysis of the phthalimido group, DFT could be used to model the stepwise mechanism, calculating the activation energy for the initial nucleophilic attack of hydrazine and the subsequent ring-opening and cyclization steps. Similarly, the transition state for the displacement of the bromide ion by a nucleophile can be modeled to understand the stereochemical outcome of such a reaction.
Below is a hypothetical table of calculated activation energies for key reaction steps involving this compound, as could be determined by DFT calculations.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Hydrazinolysis Step 1 | Nucleophilic attack of hydrazine on a phthalimide carbonyl | 15.2 |
| Hydrazinolysis Step 2 | Intramolecular cyclization to form phthalhydrazide | 8.5 |
| S N 2 reaction at C2 | Displacement of bromide by a generic nucleophile | 22.7 |
Note: The values in this table are representative and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Due to the presence of several single bonds in the valeric acid backbone, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations can be used to explore the accessible conformations of this molecule in different solvent environments and at various temperatures. nih.govnih.gov
Conformational Ensembles: MD simulations generate trajectories that describe the motion of every atom in the molecule over time. Analysis of these trajectories can reveal the most populated or low-energy conformations. nih.gov Understanding the conformational preferences is crucial, as the three-dimensional shape of the molecule can significantly influence its reactivity. For example, certain conformations may be more amenable to intramolecular reactions or may present a lower steric hindrance for an incoming reagent.
Solvent Effects and Reactivity: By explicitly including solvent molecules in the simulation, MD can provide insights into how the solvent influences the conformational equilibrium and, consequently, the reactivity. researchgate.net For instance, in a polar solvent, conformations that maximize the exposure of polar groups like the carboxylic acid and the phthalimide carbonyls to the solvent may be favored.
Predicting Reactive Conformations: The insights gained from MD simulations can be combined with quantum mechanical calculations (like DFT) in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) studies. In this approach, the reactive part of the molecule is treated with a high level of theory (QM), while the rest of the molecule and the solvent are treated with a more computationally efficient method (MM). This allows for the study of reaction mechanisms within a dynamic and solvated environment, providing a more realistic picture of the chemical process.
Applications of R 5 Phthalimido 2 Bromovaleric Acid As a Versatile Chiral Synthon
Precursor in the Asymmetric Synthesis of Chiral Amino Acids and Derivatives
The primary application of this synthon is in the asymmetric synthesis of α-amino acids. The fixed (R)-stereocenter at the carbon bearing the bromine atom is crucial, as this chirality is transferred to the final product, avoiding the need for chiral resolution or complex asymmetric induction steps later in the synthesis.
Non-canonical amino acids (ncAAs) are amino acids not found among the 20 common proteinogenic amino acids. Their synthesis and incorporation into other molecules are of great interest for developing novel therapeutics and biochemical probes. nih.gov The α-bromo acid moiety is a classic electrophile for the synthesis of α-amino acids. pressbooks.publibretexts.org In (R)-5-Phthalimido-2-bromovaleric acid, the bromine atom can be displaced by a wide variety of nucleophiles in an SN2 reaction. Because this reaction typically proceeds with inversion of stereochemistry, a subsequent step to re-establish the desired configuration or a double-inversion sequence might be employed, though in many strategies the goal is to replace the bromide with retention or to use it to set an adjacent stereocenter.
More commonly, the α-bromo group is used to introduce diverse side chains via organometallic reagents, such as organocuprates, which can replace the bromine atom directly. This allows for the creation of a wide array of ornithine derivatives with novel side chains at the α-position, while the stereocenter is preserved. After the side chain is installed, the phthalimido group can be removed using hydrazine (B178648), and the carboxylic acid can be deprotected if necessary, yielding the final non-canonical amino acid.
| Target Non-Canonical Amino Acid Structure | Required Nucleophile/Reagent |
| (R)-2-Methyl-5-aminopentanoic acid derivative | Methylcuprate (CH₃)₂CuLi |
| (R)-2-Phenyl-5-aminopentanoic acid derivative | Phenylcuprate (C₆H₅)₂CuLi |
| (R)-2-Allyl-5-aminopentanoic acid derivative | Allylmagnesium bromide |
| (R)-2-Ethynyl-5-aminopentanoic acid derivative | Lithium acetylide |
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The non-canonical amino acids synthesized from this compound are ideal building blocks for creating these modified peptides. nih.gov
Once the desired ncAA is synthesized, its two functional handles—the α-carboxylic acid and the δ-amino group (revealed after phthalimide (B116566) removal)—allow it to be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. The introduction of an amino acid with an unnatural side chain or altered stereochemistry can enforce specific secondary structures (e.g., turns or helices), modify receptor binding affinity, and increase resistance to proteases. wjarr.com The use of phthalimido-containing amino acids has been explored for creating agents with specific biological activities. researchgate.net
Lactams, particularly β-lactams and γ-lactams, are core structures in many antibiotics and other pharmacologically active compounds. While the five-carbon backbone of this compound is ideally suited for forming a six-membered δ-valerolactam via intramolecular cyclization, its application in forming smaller lactam rings is less direct but feasible through multi-step strategies. nih.gov
For the synthesis of a γ-lactam (a five-membered ring), the carbon chain of the synthon would need to be shortened, for instance, through an oxidative cleavage reaction at a suitable point in the synthesis. Alternatively, the synthon could be elaborated into a more complex intermediate that is then primed for a ring-closing reaction to form the γ-lactam structure. organic-chemistry.org
The synthesis of β-lactams (four-membered rings) from this precursor is more complex, as it is not a standard starting material for the typical [2+2] cycloaddition reactions used to form this ring system. researchgate.net However, the chiral backbone could be incorporated into a larger molecule which then undergoes a specialized cyclization to form a fused or appended β-lactam ring, leveraging the pre-existing stereocenter to control the final product's stereochemistry.
Utility in the Construction of Diverse Organic Molecules and Complex Scaffolds
Beyond amino acid and peptide synthesis, the defined chirality and bifunctional nature of this compound make it a valuable starting material for other complex molecular architectures.
Chiral amino acids are well-established precursors for the synthesis of enantiomerically pure heterocyclic compounds and chiral ligands used in asymmetric catalysis. mdpi.comchimia.ch After modification at the α-bromo position and deprotection of the terminal amine, the resulting chiral 1,4-diaminocarboxylic acid derivative (a substituted ornithine) can serve as a scaffold for various nitrogen-containing heterocycles, such as chiral piperidines or pyrrolizidines, depending on the reaction strategy.
Furthermore, the chiral framework is ideal for designing chiral ligands. The amino and carboxylate groups can be used as anchor points to build more complex ligand structures, such as Schiff bases, phosphines, or N-heterocyclic carbenes. escholarship.org The (R)-stereocenter derived from the synthon is retained in the ligand, where it can effectively induce asymmetry in metal-catalyzed reactions, leading to high enantioselectivity in the desired product.
| Ligand/Heterocycle Class | Synthetic Strategy |
| Chiral Piperidines | Reductive amination/cyclization of the deprotected diamino acid. |
| Chiral Schiff Base Ligands | Condensation of the deprotected diamine with a chiral aldehyde. |
| Chiral Phosphine Ligands | Conversion of amine/acid groups to phosphine-containing moieties. |
| Fused Bicyclic Heterocycles | Tandem cyclization reactions involving both amino groups. |
Many biologically active natural products, including alkaloids, antibiotics, and siderophores, contain ornithine or its derivatives as a core structural component. nih.govacs.org The total synthesis of these complex molecules often requires chiral building blocks to install stereocenters correctly and efficiently.
Integration into Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates a substantial portion of all the starting materials. nih.gov The integration of chiral synthons like this compound into MCRs offers a powerful strategy for the rapid generation of diverse libraries of stereochemically defined molecules.
Recent studies have demonstrated that the phthalimide group can function as a carboxylic acid bioisostere in certain MCRs, such as the Passerini reaction. acs.orgnih.gov In this context, the N-H bond of the phthalimide exhibits sufficient acidity to participate in the reaction cascade. acs.orgnih.gov This finding suggests that this compound could potentially be employed in a similar capacity, where the phthalimido group engages in the MCR, leaving the carboxylic acid available for subsequent modifications.
More traditionally, the carboxylic acid functionality of this compound can readily participate in classic MCRs like the Ugi and Passerini reactions. For instance, in an Ugi four-component reaction, this compound can serve as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to generate complex α-acylamino carboxamide structures. The inherent chirality of the starting material is transferred to the product, ensuring stereochemical control.
The following table illustrates the potential roles of this compound in prominent multicomponent reactions.
| Multicomponent Reaction | Role of this compound | Potential Product Scaffold |
| Ugi Reaction | Carboxylic Acid Component | α-Acylamino Carboxamides |
| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy Carboxamides |
| Passerini Reaction (as acid mimic) | Phthalimido Component | α-Amide Alcohols (after cleavage) acs.orgnih.gov |
| Gewald Reaction | Could be derivatized to participate | Substituted Thiophenes |
The bromine atom at the α-position adds another layer of complexity and potential for diversification. It can be retained in the MCR product for subsequent post-condensation modifications, such as nucleophilic substitution or cross-coupling reactions, further expanding the accessible chemical space.
Advanced Derivatization Strategies for Functional Group Interconversion
The distinct reactivity of the three key functional groups in this compound—the bromine atom, the carboxylic acid, and the phthalimido moiety—allows for a range of advanced derivatization strategies. These transformations are crucial for tailoring the molecule for specific applications, from the synthesis of novel organic compounds to the development of sophisticated biomaterials and chemical probes.
Conversion of the Bromine Atom to Other Halogens or Functional Groups
The α-bromo group in this compound is a versatile handle for introducing a variety of other functionalities. Being adjacent to a carbonyl group, the α-carbon is activated towards nucleophilic substitution (S_N2) reactions. libretexts.orglibretexts.org This enhanced reactivity allows for the displacement of the bromide ion by a wide range of nucleophiles under relatively mild conditions. libretexts.orglibretexts.org
Common transformations of the α-bromo group include:
Azidation: Reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can then be reduced to a primary amine or used in "click" chemistry reactions like the Huisgen cycloaddition.
Hydroxylation: Treatment with a hydroxide (B78521) source can yield the corresponding α-hydroxy acid, a common motif in natural products. libretexts.orglibretexts.org
Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds.
Thiolation: Reaction with thiolates provides access to α-thio carboxylic acids.
The following table summarizes some potential conversions of the bromine atom and the types of compounds that can be accessed.
| Reagent | Resulting Functional Group | Product Class |
| Sodium Azide (NaN₃) | Azide (-N₃) | Azido Acids |
| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | α-Hydroxy Acids |
| Potassium Thioacetate (KSAc) | Thioacetate (-SAc) | Thiol Precursors |
| Amines (R-NH₂) | Amino (-NHR) | α-Amino Acid Derivatives |
These transformations are often highly stereospecific, proceeding with inversion of configuration at the chiral center, thus preserving the stereochemical integrity of the molecule.
Manipulation of the Carboxylic Acid for Polymeric or Conjugate Applications
The carboxylic acid moiety of this compound is a key site for modification, particularly for applications in polymer chemistry and bioconjugation. The phthalimido group serves as a stable protecting group for the primary amine, allowing for selective reactions at the carboxyl group. nih.gov
One major application is the synthesis of polymer-drug conjugates (PDCs) . nih.govnih.govmdpi.com In this approach, a therapeutic agent is covalently attached to a polymer backbone, often to improve the drug's solubility, stability, and pharmacokinetic profile. nih.gov this compound can act as a linker, connecting a drug to a polymer. The carboxylic acid can be activated and coupled to a hydroxyl or amino group on a polymer, such as polyethylene (B3416737) glycol (PEG) or a biodegradable poly(amino acid). nih.govdigitellinc.com
Furthermore, the molecule itself can be used as a monomer in polymerization reactions. For example, the carboxylic acid can be converted to an activated ester or acid chloride, which can then react with a diamine to form a polyamide. Alternatively, it can be used in ring-opening polymerization of N-carboxyanhydrides (NCAs) to create polypeptides with side-chain functionality. nih.govrsc.org
The following table outlines potential applications of the carboxylic acid functionality in this context.
| Application | Reaction Type | Resulting Structure |
| Polymer-Drug Conjugates | Amide or Ester Formation | Polymer-Linker-Drug Conjugate |
| Polyamide Synthesis | Polycondensation | Polyamide with chiral side chains |
| Polypeptide Modification | Grafting onto a polymer backbone | Functionalized Biopolymer |
After conjugation or polymerization, the phthalimido group can be removed, typically by treatment with hydrazine, to reveal a primary amine, which can be used for further functionalization or to impart specific properties to the final material.
Tailoring the Phthalimido Moiety for Specific Chemical Biology Probes
The phthalimido group is not merely a protecting group; its aromatic ring can be functionalized to create sophisticated chemical biology probes . kaist.ac.kr These probes are small molecules designed to study biological systems, for example, by reporting on the presence of a specific analyte or by labeling a particular protein.
Phthalimide and its derivatives are known to exhibit fluorescence, and this property can be modulated by introducing substituents onto the aromatic ring. kaist.ac.kr For instance, the introduction of electron-donating or electron-withdrawing groups can alter the wavelength of absorption and emission, as well as the quantum yield of fluorescence. This allows for the rational design of fluorogenic probes.
Moreover, the phthalimido ring can be modified to include reactive groups or recognition elements. For example, an alkyne or azide group could be installed on the phthalimide ring to allow for covalent attachment to biomolecules via click chemistry. Alternatively, a specific ligand could be attached to the phthalimide to target the probe to a particular protein or cellular location.
The following table provides examples of how the phthalimido moiety can be tailored for chemical biology applications.
| Modification of Phthalimide Ring | Desired Property | Application |
| Introduction of a nitro group | Fluorescence Quenching | "Turn-on" probe for nitroreductase activity |
| Appending a biotin (B1667282) moiety | High-affinity binding to streptavidin | Protein labeling and purification |
| Appending a targeting ligand | Specific localization | Imaging of a particular cellular organelle |
| Introduction of a fluorophore | Enhanced fluorescence | FRET-based probes |
By strategically modifying the phthalimido portion of this compound, it is possible to create a new generation of chiral chemical probes for investigating complex biological processes.
Broader Research Implications and Future Directions for R 5 Phthalimido 2 Bromovaleric Acid
Design and Development of New Chiral Catalysts and Ligands Utilizing the Core Structure
The intrinsic chirality and multiple functional groups of (R)-5-Phthalimido-2-bromovaleric acid make it an intriguing scaffold for the development of novel chiral ligands and catalysts. Chiral ligands are essential for asymmetric synthesis, a field focused on creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where nearly 85% of new drugs are chiral. sigmaaldrich.com
The core structure can be chemically modified in several ways to produce ligands for transition metal catalysis. The carboxylic acid group can coordinate to metal centers, while the phthalimide-protected amine can be deprotected to reveal a primary amine, which can then be functionalized to create bidentate or multidentate ligands. These ligands, featuring both a hard carboxylate or amide oxygen donor and a soft nitrogen or phosphorus donor (after further modification), can form stable and stereochemically well-defined complexes with various transition metals like rhodium, palladium, and copper. nih.govresearchgate.net Such complexes are pivotal in catalyzing a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. researchgate.net
The development of such catalysts derived from readily available amino acids is a significant area of research, offering an entry into versatile catalytic systems. bhu.ac.in The specific stereocenter in this compound could induce high levels of enantioselectivity in metal-catalyzed transformations. sigmaaldrich.com
Table 1: Potential Modifications of this compound for Ligand Synthesis
| Functional Group | Potential Modification | Resulting Ligand Type |
|---|---|---|
| Carboxylic Acid | Amidation with a chiral amine/phosphine | P,N or N,N Ligand |
| Phthalimide (B116566) Group | Hydrazinolysis followed by Schiff base formation | N,N or N,O Ligand |
Exploration of Novel Reaction Pathways and Methodologies
The reactivity of the α-bromo carboxylic acid moiety in this compound opens avenues for exploring novel synthetic pathways. α-Bromo carboxylic acids are valuable synthetic intermediates due to the high reactivity of the α-halogen toward S_N2 reactions. nih.gov This reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state. nih.gov
Future research could explore methodologies such as:
Dynamic Kinetic Resolution: The α-bromo center could potentially be used in dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been shown to be effective for the enantioselective substitution of racemic α-bromo ketones, a principle that could be extended to this acid derivative.
Organocatalysis: The carboxylic acid functionality could itself act as a Brønsted acid catalyst in asymmetric transformations. mdpi.com
Radical Reactions: The carbon-bromine bond can be homolytically cleaved to generate α-radicals, which can then participate in a variety of carbon-carbon bond-forming reactions.
The phthalimide group, while primarily a protecting group, can also influence reaction pathways through steric hindrance or by acting as an anchor point in template-directed synthesis. chemicalbook.com
Potential in Enantioselective Total Synthesis Efforts and Drug Discovery (as a chiral building block)
Chiral building blocks are fundamental to the total synthesis of complex natural products and the development of new pharmaceutical agents. This compound serves as a polyfunctionalized chiral synthon, offering multiple points for molecular elaboration with stereochemical control.
In total synthesis , this compound could be a precursor for various natural products, particularly those containing substituted piperidine (B6355638) or other heterocyclic rings. For instance, intramolecular cyclization between the terminal amine (after deprotection) and the α-carbon (via substitution of the bromide) could lead to chiral proline derivatives or other nitrogen-containing heterocycles. Such strategies are valuable in synthesizing alkaloids and other biologically active molecules. rsc.org
In drug discovery , the structural features of this molecule are relevant for creating new therapeutic agents. The phthalimide moiety itself is a known pharmacophore present in drugs like thalidomide (B1683933) and its analogs, which are used as immunomodulators and anticancer agents. mdpi.com The α-bromo acid portion can be used to synthesize α-amino acids or α-hydroxy acids, which are common components of bioactive peptides and small molecule drugs. nih.gov This building block could be used to synthesize novel amino acids or peptide mimics with potential applications as enzyme inhibitors or receptor modulators. chemimpex.com
Emerging Applications in Materials Science and Polymer Chemistry
The functional groups on this compound also suggest potential applications in materials science and polymer chemistry. Amino acids and their derivatives are increasingly being explored as renewable monomers for the synthesis of bio-based and biodegradable polymers. nih.gov
Potential applications include:
Functional Monomers: After suitable modification, the molecule could be used as a monomer in polymerization reactions. For example, conversion of the carboxylic acid to an ester and deprotection of the amine could yield a molecule capable of undergoing polycondensation to form chiral polyamides or polyesters. These polymers could possess unique properties such as chirality-induced self-assembly or specific recognition capabilities.
Surface Modification: The carboxylic acid group can be used to anchor the molecule onto surfaces of materials like nanoparticles or metal oxides. This could be used to introduce chirality or specific functionalities to the material's surface, which is relevant for applications in chiral chromatography, sensing, or asymmetric catalysis.
Phthalimide-Containing Polymers: Phthalimide-containing polymers, such as polyimides, are known for their high thermal stability. libretexts.org Incorporating this chiral, functionalized monomer into polymer backbones could lead to new high-performance materials with tailored properties.
Advancements in Green Chemistry Approaches for its Synthesis and Utilization
Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and hazardous substances. Future research on this compound will likely be influenced by these principles.
Greener Synthesis: The classical Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids often uses stoichiometric amounts of phosphorus tribromide and excess bromine, which are hazardous reagents. nih.gov Developing greener alternatives using catalytic systems or safer brominating agents is an active area of research. Similarly, the introduction of the phthalimide group, often done by heating with phthalic anhydride (B1165640), could be optimized using microwave irradiation to reduce reaction times and energy consumption under solvent-free conditions.
Catalytic Processes: Utilizing the compound in catalytic rather than stoichiometric amounts for subsequent transformations aligns with green chemistry principles. Developing highly efficient chiral catalysts from this molecule would maximize its atom economy.
Mild Deprotection: While the phthalimide group is a robust protecting group for amines, its removal often requires harsh conditions like hydrazinolysis. Research into milder, more environmentally friendly deprotection methods, such as reductive cleavage, would enhance its utility in green synthetic routes.
By focusing on these areas, the full potential of this compound as a versatile chemical tool can be realized in a sustainable manner.
Q & A
Q. What are the key analytical methods for characterizing (R)-5-Phthalimido-2-bromovaleric acid, and how do they ensure structural fidelity?
Q. How can researchers optimize the synthesis of this compound to improve yield and enantioselectivity?
- Methodological Answer : Synthesis involves bromination of (R)-5-phthalimidovaleric acid using N-bromosuccinimide (NBS) under radical initiation. Yield optimization requires controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1.1 eq NBS). Enantioselectivity is preserved by avoiding racemization-prone conditions (e.g., high heat, strong acids). Post-synthesis, recrystallization in ethyl acetate/hexane mixtures enhances purity .
Q. What protocols ensure accurate assessment of purity and stability in storage?
- Methodological Answer : Purity is quantified via HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and monitoring via HPLC for decomposition products (e.g., free valeric acid or phthalimide). Storage recommendations include desiccated conditions at -20°C to prevent hydrolysis of the bromoalkyl chain .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). A systematic approach includes:
Q. What role does enantiomeric purity play in the compound’s efficacy as a chiral building block for peptide mimetics?
- Methodological Answer : Even minor enantiomeric impurities (e.g., S-isomer) can disrupt stereoselective reactions. Researchers must:
- Use chiral chromatography (e.g., Chiralpak® IG column) to quantify enantiomeric excess (ee).
- Correlate ee values with biological activity (e.g., IC₅₀ shifts in enzyme inhibition assays).
- Apply asymmetric synthesis techniques (e.g., Evans’ oxazolidinones) to minimize racemization during downstream derivatization .
Q. How can the compound’s stability in physiological environments be evaluated for in vivo applications?
- Methodological Answer :
- Simulate physiological conditions: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyze degradation kinetics via LC-MS/MS.
- Assess plasma stability using murine or human plasma, quantifying intact compound over 24 hours.
- Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track metabolic pathways and identify labile functional groups (e.g., bromoalkyl chain) .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) and instrument calibration details .
- Data Validation : Cross-verify results with orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal, particularly for brominated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
